molecular formula C20H19NO2S B6060246 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione

2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione

Cat. No. B6060246
M. Wt: 337.4 g/mol
InChI Key: FTKJAJDSOCITHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione, also known as MPTC, is a chemical compound that belongs to the family of cyclohexanediones. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione exerts its anti-tumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits potent anti-tumor and anti-inflammatory activities, making it a valuable tool for investigating the mechanisms of these diseases. However, 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione also has some limitations. It is a relatively new compound, and its full range of applications and potential side effects are not fully understood. In addition, the synthesis of 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione requires the use of hazardous chemicals, which can pose a safety risk to researchers.

Future Directions

There are several future directions for the use of 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione in scientific research. One potential application is its use as a fluorescent probe for detecting metal ions in biological systems. Another potential application is its use as a chelating agent for heavy metal ions, which can be toxic to biological systems. In addition, further investigation of the anti-tumor and anti-inflammatory activities of 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione may lead to the development of novel therapies for these diseases.

Synthesis Methods

The synthesis of 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione involves the reaction between 2-(methylthio)aniline and 5-phenyl-1,3-cyclohexanedione in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione as a yellow crystalline solid. The purity of the compound can be enhanced through recrystallization or column chromatography.

Scientific Research Applications

2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In addition, 2-({[2-(methylthio)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a chelating agent for heavy metal ions.

properties

IUPAC Name

3-hydroxy-2-[(2-methylsulfanylphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-24-20-10-6-5-9-17(20)21-13-16-18(22)11-15(12-19(16)23)14-7-3-2-4-8-14/h2-10,13,15,22H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKJAJDSOCITHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-[(2-methylsulfanylphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one

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